molecular formula C23H19NO5 B14389146 2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid CAS No. 89668-32-6

2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid

Cat. No.: B14389146
CAS No.: 89668-32-6
M. Wt: 389.4 g/mol
InChI Key: PNKBMDHSWZYJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid typically involves multiple stepsSpecific conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized benzoic acid derivative, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets. Detailed studies would be required to elucidate these mechanisms fully .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives with different functional groups attached. Examples might include:

  • 2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid analogs with variations in the phenyl or pyridinyl groups.
  • Other esterified benzoic acids with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

89668-32-6

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

2-acetyloxy-4-(3-phenyl-3-pyridin-3-ylprop-2-enoxy)benzoic acid

InChI

InChI=1S/C23H19NO5/c1-16(25)29-22-14-19(9-10-21(22)23(26)27)28-13-11-20(17-6-3-2-4-7-17)18-8-5-12-24-15-18/h2-12,14-15H,13H2,1H3,(H,26,27)

InChI Key

PNKBMDHSWZYJOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)OCC=C(C2=CC=CC=C2)C3=CN=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.